2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a carbonitrile group at position 4, a 4-(azepane-1-sulfonyl)phenyl group at position 2, and a [(4-methoxyphenyl)methyl]amino moiety at position 3. Its molecular formula is C₂₆H₂₉N₅O₃S, with a molecular weight of 515.6 g/mol (calculated).
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-20-10-6-18(7-11-20)17-26-24-22(16-25)27-23(32-24)19-8-12-21(13-9-19)33(29,30)28-14-4-2-3-5-15-28/h6-13,26H,2-5,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKANBVAGZHVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that benzene, a component of the compound, can undergo electrophilic aromatic substitution. This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring. This mechanism could potentially be involved in the compound’s interaction with its targets.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities possessed by indole derivatives, the compound could potentially have a variety of effects at the molecular and cellular level.
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound based on various research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps beginning with the formation of the azepane ring and subsequent introduction of functional groups. The general synthetic route includes:
- Formation of the Azepane Ring : Reaction of appropriate precursors to create the azepane structure.
- Sulfonylation : Introduction of the sulfonyl group to enhance solubility and biological activity.
- Oxazole Formation : Cyclization to form the oxazole ring, which is crucial for its biological properties.
- Final Modifications : Addition of methoxy and carbonitrile groups to optimize activity.
Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including colon and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxazole derivatives. The compound demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. For example, related oxazole compounds have shown activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antibacterial properties .
Antiprotozoal Activity
The antiprotozoal activity of oxazole derivatives has also been documented. Compounds similar to our target compound showed effective inhibition against protozoa such as Giardia lamblia and Trichomonas vaginalis, with IC50 values indicating potent activity at low concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can interact with active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling, altering cellular responses that lead to apoptosis in cancer cells.
- Biofilm Disruption : Some studies suggest that oxazole derivatives can disrupt biofilms formed by bacteria, enhancing their efficacy against resistant strains .
Case Studies
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound involves multiple steps, including sulfonylation and reductive amination. The azepane moiety contributes to the compound's pharmacological properties, while the oxazole ring enhances its biological activity. The general synthetic pathway includes:
- Sulfonylation : Reaction of an azepane derivative with a sulfonyl chloride.
- Reductive Amination : Formation of the amine through reaction with appropriate aldehydes or ketones.
- Cyclization : Formation of the oxazole ring through cyclization reactions.
The compound has been evaluated for various biological activities, particularly in cancer research and antimicrobial studies.
Anticancer Activity
Recent studies have demonstrated that analogs of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of TASIN analogs similar to our compound showed promising results against colon cancer cell lines, indicating potential as anticancer agents . The structure-activity relationship (SAR) studies revealed that modifications in the arylsulfonamide moiety significantly influence the antiproliferative activity, highlighting the importance of electronic and steric factors in drug design .
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of related compounds. Some derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria . The presence of specific substituents on the aromatic rings was found to enhance antimicrobial efficacy, suggesting that further optimization could lead to more effective antimicrobial agents.
Case Studies
Several case studies illustrate the practical applications of this compound in medicinal chemistry:
- Colon Cancer Treatment : A study focused on TASIN analogs reported that certain modifications led to enhanced selectivity and potency against colon cancer cells compared to existing treatments . This suggests that our compound could be a candidate for further development in targeted cancer therapies.
- Antimicrobial Agents : Research on imidazo[1,2-α]pyrimidine derivatives demonstrated that structural variations can lead to significant increases in antibacterial activity . These findings support the idea that similar modifications in our compound could yield new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxazole-4-carbonitrile Derivatives
Key Differences and Implications
Molecular Weight and Solubility :
- The target compound (515.6 g/mol) and D434-0783 (515.6 g/mol) exhibit higher molecular weights than analogues like (401.4 g/mol), suggesting reduced cell permeability but improved binding affinity due to extended surface interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions (similar to ), whereas furyl-containing analogues (e.g., ) may be synthesized via simpler one-pot methods.
Preparation Methods
[3+2] Cycloaddition via Carboxylic Acid Activation
The oxazole ring is constructed using a DMAP-Tf-mediated cycloaddition between a carboxylic acid and ethyl isocyanoacetate (Scheme 1):
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Activate carboxylic acid 1 (0.21 mmol) with DMAP-Tf (1.3 equiv) and DMAP (1.5 equiv) in DCM.
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Add ethyl isocyanoacetate 2 (1.2 equiv) and stir at 40°C for 30–180 min.
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Purify via silica gel chromatography (hexane/EtOAc).
Example :
Introduction of the Azepane-1-Sulfonyl Group
Sulfonylation of 4-Hydroxyphenyloxazole
The azepane sulfonyl group is introduced via sulfonylation of a 4-hydroxyphenyloxazole intermediate (Scheme 2):
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React 4-hydroxyphenyloxazole with azepane-1-sulfonyl chloride in the presence of Cs₂CO₃.
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Use DMSO as solvent at 110°C under N₂ for 24 h.
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Purify via silica gel chromatography.
Key Data :
Installation of the (4-Methoxyphenyl)methylamino Group
Nucleophilic Amination of 5-Bromooxazole
Amination at position 5 is achieved via Buchwald-Hartwig coupling or direct substitution (Scheme 3):
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React 5-bromooxazole 4 with 4-methoxybenzylamine (1.5 equiv).
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Use Pd(OAc)₂/Xantphos catalytic system and Cs₂CO₃ in dioxane at 100°C.
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Isolate product via extraction and chromatography.
Optimization :
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows (Scheme 4):
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Oxazole Formation :
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Bromination at C5 :
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Amination :
Overall Yield : 42–58% (3 steps).
Comparative Analysis of Methods
Scalability and Industrial Considerations
Q & A
Q. What are the critical factors in optimizing the synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature and pH: Maintain 40–60°C and pH 7–8 for azepane-sulfonyl coupling reactions to avoid decomposition.
- Solvent selection: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Catalysts: Employ Pd/C or Cu(I) catalysts for cross-coupling steps to enhance yield .
- Purification: High-performance liquid chromatography (HPLC) or flash chromatography ensures >95% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the structural stability of this compound under varying conditions?
- Methodological Answer: Stability studies should include:
- Thermal analysis: Differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds (e.g., stability up to 200°C) .
- Photostability: Expose to UV-Vis light (λ = 254–365 nm) and monitor structural changes via FT-IR and UV spectroscopy .
- Hydrolytic stability: Test in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize target-specific assays:
- Enzyme inhibition: Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial activity: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer: Combine in silico approaches:
- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding affinities to targets like G-protein-coupled receptors or cytochrome P450 enzymes .
- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to analyze stability and conformational changes .
- QSAR modeling: Correlate substituent effects (e.g., methoxy vs. azepane groups) with bioactivity using Random Forest or ANN algorithms .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer: Address discrepancies via:
- Dose-response reevaluation: Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite profiling: Use LC-HRMS to detect active metabolites that may explain off-target effects .
- Structural analogs comparison: Synthesize derivatives (e.g., replacing azepane with piperidine) and compare SAR trends .
Q. How can researchers design experiments to study the compound’s pharmacokinetic properties?
- Methodological Answer: Employ ADME-Tox profiling:
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer: Use biophysical and structural methods:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) to purified receptors .
- X-ray crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .
- Cryo-EM: Visualize interactions with large complexes (e.g., ribosomes) at near-atomic resolution .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step synthesis?
- Methodological Answer: Optimize via Design of Experiments (DoE):
- Taguchi arrays: Test variables (solvent, catalyst loading, temperature) to identify critical factors .
- Flow chemistry: Implement continuous flow systems for exothermic or air-sensitive reactions to improve scalability .
Q. What analytical approaches distinguish regioisomers or stereoisomers?
- Methodological Answer: Combine spectroscopic and chromatographic methods:
- Chiral HPLC: Use amylose-based columns to separate enantiomers .
- NOESY NMR: Detect spatial proximity of protons to confirm stereochemistry .
- VCD spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
